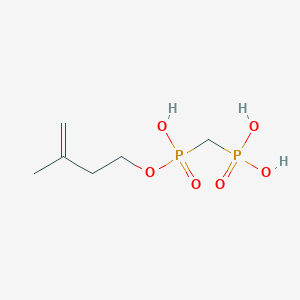![molecular formula C19H17BrCl6N4O4 B055841 ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate CAS No. 115168-69-9](/img/structure/B55841.png)
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with trichloromethyl groups and a bromophenyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of trichloromethyl groups and the bromophenyl group. The final step involves the esterification of the diacetate moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for maximum efficiency and yield. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the reaction time. Purification processes such as distillation, crystallization, and chromatography are essential to obtain high-purity Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate .
化学反应分析
Types of Reactions
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, phenyl derivatives, and substituted triazine compounds. These products can be further utilized in various chemical syntheses and applications .
科学研究应用
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate involves its ability to generate reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological targets to exert their effects. The molecular targets and pathways involved include DNA, proteins, and cellular membranes, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 4-(1,2,2-Triphenylvinyl)aniline salicylaldehyde hydrazone
Uniqueness
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate stands out due to its unique combination of triazine, bromophenyl, and diacetate groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific photoinitiation properties and biological activities.
属性
CAS 编号 |
115168-69-9 |
|---|---|
分子式 |
C19H17BrCl6N4O4 |
分子量 |
658 g/mol |
IUPAC 名称 |
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C19H17BrCl6N4O4/c1-3-33-13(31)8-30(9-14(32)34-4-2)12-6-5-10(7-11(12)20)15-27-16(18(21,22)23)29-17(28-15)19(24,25)26/h5-7H,3-4,8-9H2,1-2H3 |
InChI 键 |
DSNISQNGLMDZQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
规范 SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
同义词 |
Diethyl N-[2-bromo-4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]iminodiacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
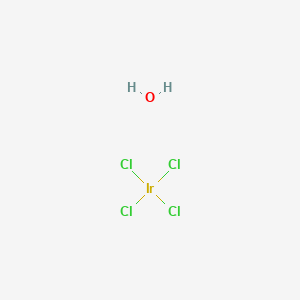
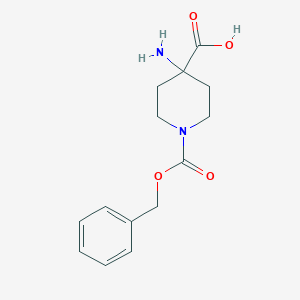
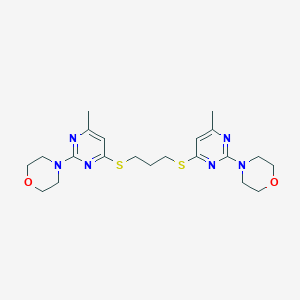
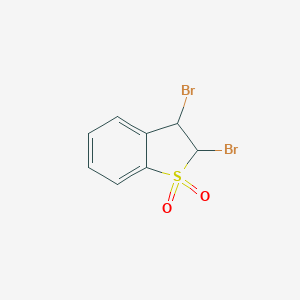
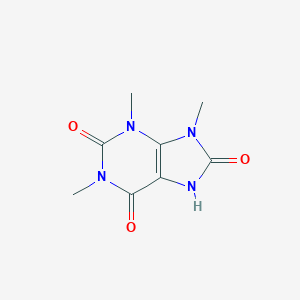
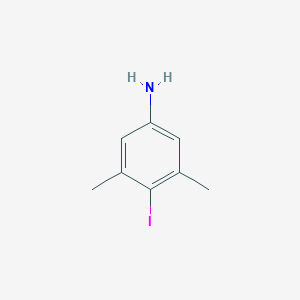
![(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B55770.png)
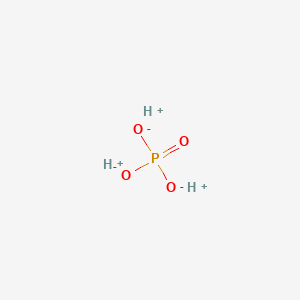

![(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B55777.png)
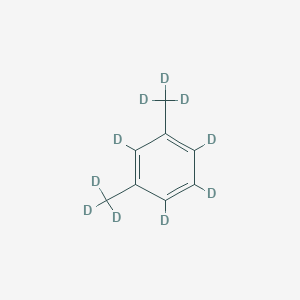
![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
